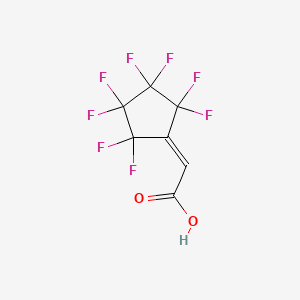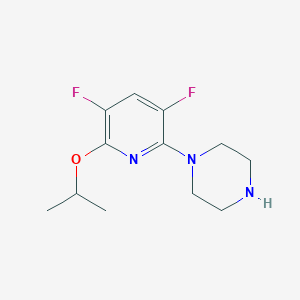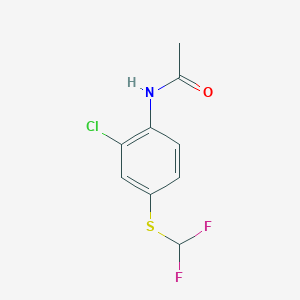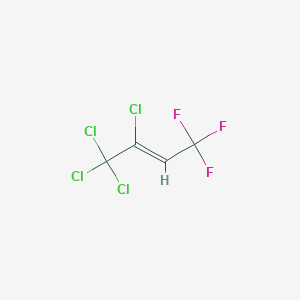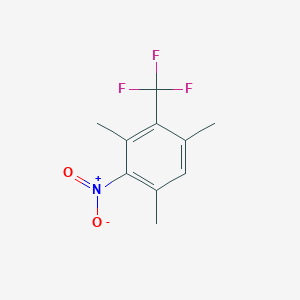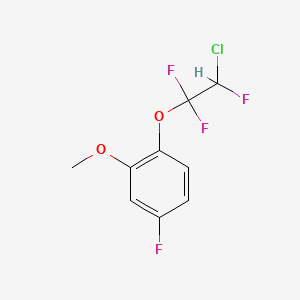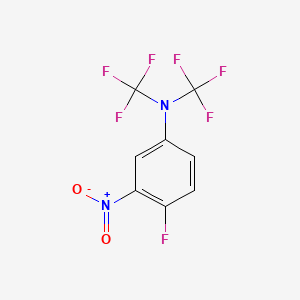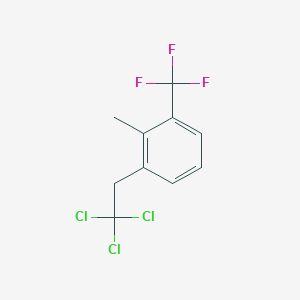
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene, also known as TCTT, is an important organic compound that has a wide range of applications in the chemical industry. It is a colorless, low-volatility liquid with a low boiling point and a high flash point. TCTT is a derivative of toluene, and it is used as a solvent in the manufacture of pharmaceuticals and other organic compounds. It is also used as a starting material for the synthesis of other organic compounds, such as polymers and monomers.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene involves the alkylation of 2-methyl-6-(trifluoromethyl)toluene with 2,2,2-trichloroethyl chloride in the presence of a strong base.
Starting Materials
2-methyl-6-(trifluoromethyl)toluene, 2,2,2-trichloroethyl chloride, Strong base (such as sodium hydride or potassium tert-butoxide), Solvent (such as dimethylformamide or tetrahydrofuran)
Reaction
Step 1: Dissolve 2-methyl-6-(trifluoromethyl)toluene and the strong base in a suitable solvent., Step 2: Add 2,2,2-trichloroethyl chloride dropwise to the reaction mixture while stirring., Step 3: Heat the reaction mixture to reflux for several hours., Step 4: Allow the reaction mixture to cool and then filter off any solids., Step 5: Wash the solids with a suitable solvent and dry under vacuum to obtain the desired product.
Applications De Recherche Scientifique
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has been used in a wide range of scientific research applications, including the synthesis of polymers, the modification of proteins and enzymes, and the synthesis of monomers. It has also been used in the production of pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has been used in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene is not fully understood. It is believed to act as a solvent, and it is thought to be able to penetrate the cell membrane and interact with the proteins and enzymes within the cell. It is also believed to be able to interact with the DNA of the cell, and it is thought to be able to modulate the expression of genes.
Effets Biochimiques Et Physiologiques
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has been found to have a number of biochemical and physiological effects. It has been found to be an effective solvent, and it has been found to be able to penetrate the cell membrane and interact with the proteins and enzymes within the cell. It has also been found to be able to modulate the expression of genes, and it has been found to be able to interact with the DNA of the cell. In addition, 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has been found to be able to increase the activity of certain enzymes, and it has been found to be able to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has a number of advantages and limitations for use in laboratory experiments. It is a low-volatility liquid with a low boiling point and a high flash point, which makes it easy to handle and store. In addition, it is a colorless liquid, which makes it easy to identify and measure. However, it is also highly toxic, and it can be corrosive to some materials.
Orientations Futures
There are a number of potential future directions for research into 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of polymers and other organic compounds. In addition, further research could be conducted into its potential toxicity, and its potential to interact with other organic compounds. Furthermore, further research could be conducted into its potential to interact with the DNA of the cell, and its potential to modulate the expression of genes. Finally, further research could be conducted into its potential to be used as a starting material for the synthesis of other organic compounds, such as polymers and monomers.
Propriétés
IUPAC Name |
2-methyl-1-(2,2,2-trichloroethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3F3/c1-6-7(5-9(11,12)13)3-2-4-8(6)10(14,15)16/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUVOYHTKYDOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

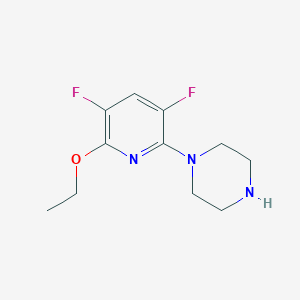

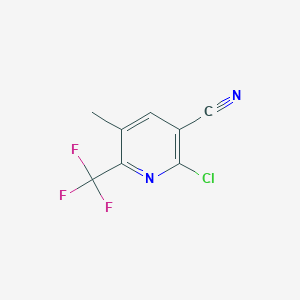

![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)

